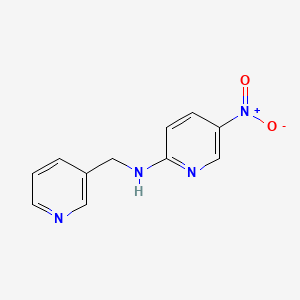

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

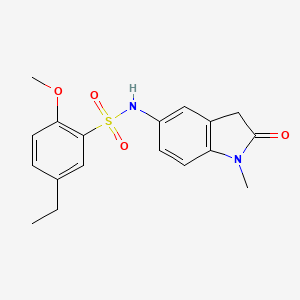

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H10N4O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an amine group and a nitro group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined through various experimental methods. These properties may include melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Chemical Reactions and Synthesis

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is involved in various chemical reactions and synthesis processes. One study focuses on the reactions of amines and thiols with related compounds, leading to the formation of syn-addition or anti-addition products (Čikotienė et al., 2007). Another research article describes the synthesis of a series of 2-substituted-5-nitropyridines from 5-nitropyridine-2-sulfonic acid, showcasing the compound's versatility in synthesis (Bakke, 2004).

Domino Reactions and Synthesis of Pyrazolo[3,4-b]pyridines

In the field of organic chemistry, the compound plays a key role in domino reactions. For instance, a study demonstrates its use in the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines (Gunasekaran, Prasanna, & Perumal, 2014).

Organocatalysis

The compound has been identified as an efficient catalyst. A study shows its use in promoting the asymmetric Michael addition of ketones to nitroolefins, achieving high diastereoselectivities and enantioselectivities (Yu et al., 2011).

Metal-Organic Frameworks

Research into metal-organic frameworks (MOFs) has utilized derivatives of this compound. A study on the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, has led to the creation of helical silver(I) coordination polymers (Zhang et al., 2013).

Novel Syntheses and Reactions

Further research includes the synthesis of 6-nitroderivatives of oxazolo[3,2-a]-pyridines and their reactions with nucleophiles, exploring the structural diversity and chemical reactivity of related compounds (Bush & Babaev, 2003).

Mechanism of Action

properties

IUPAC Name |

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h1-6,8H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVKMVGNOIJINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)

![4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2467355.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)

![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)

![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)